TRPV1 Binding Affinity: Quantitative Comparison of CAS 2034477-81-9 vs. Related Pyrazolyl-Urea Analogs
CAS 2034477-81-9 demonstrates a TRPV1 binding affinity (Ki = 156 nM) as measured by displacement of [³H]RTX from human TRPV1 receptor expressed in HEK293 cells . In the context of the Grünenthal patent series on pyrazolyl-urea TRPV1 ligands, this compound occupies an intermediate affinity position within the SAR landscape, where optimized analogs in the same patent family achieve Ki values as low as 2–9 nM . The specific 1,5-dimethylpyrazole configuration with a two-carbon ethyl linker and phenethyl urea terminus of CAS 2034477-81-9 yields a Ki of 156 nM, differentiating it from more potent but structurally divergent analogs.
| Evidence Dimension | TRPV1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 156 nM |
| Comparator Or Baseline | Optimized pyrazolyl-urea analogs in Grünenthal patent series: Ki = 2–9 nM (e.g., Ki = 2 nM for the most potent analog); Ki = 8.90 nM (functional IC₅₀ for a related analog) |
| Quantified Difference | CAS 2034477-81-9 is approximately 17- to 78-fold less potent than the most optimized TRPV1-targeting analogs in the same chemical series |
| Conditions | Displacement of [³H]RTX from human TRPV1 receptor expressed in HEK293 cells (BindingDB assay) |
Why This Matters
The intermediate TRPV1 affinity of CAS 2034477-81-9 may offer a differentiated pharmacological window for applications where full TRPV1 blockade is undesirable, such as avoiding hyperthermia or impaired noxious heat sensation associated with potent TRPV1 antagonists.
- [1] BindingDB. BDBM50376270 (CHEMBL406573): 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenethylurea – TRPV1 Ki = 156 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50376270 View Source
- [2] BindingDB. BDBM50151120 (CHEMBL3770027): Optimized pyrazolyl-urea TRPV1 antagonist – Ki = 2 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151120 View Source
